REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:7])P(Cl)(Cl)=O.[CH3:8][O:9][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][C:18]=1[N+:19]([O-:21])=[O:20])[C:13](O)=[O:14]>COCCOC>[CH3:8][O:9][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][C:18]=1[N+:19]([O-:21])=[O:20])[C:13]([N:2]([CH3:7])[CH3:1])=[O:14]
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Name
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|
Quantity
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1.8 mL
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Type
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reactant
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Smiles
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CN(P(=O)(Cl)Cl)C
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Name
|
|
Quantity
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300 mg
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Type
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reactant
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Smiles
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COC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
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Name
|
|
Quantity
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15 mL
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Type
|
solvent
|
Smiles
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COCCOC
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Name
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ice water
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Quantity
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50 mL
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Type
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reactant
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Smiles
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|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 110 hours
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Duration
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110 h
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Type
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TEMPERATURE
|
Details
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was then cooled
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Type
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EXTRACTION
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Details
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the resulting mixture was extracted with diethyl ether (50 mL)
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Type
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CUSTOM
|
Details
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the organic layer was separated
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Type
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EXTRACTION
|
Details
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the aqueous layer was extracted with dichloromethane (50 mL)
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Type
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CONCENTRATION
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Details
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The combined organic extracts were concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in dichloromethane
|
Type
|
WASH
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Details
|
washed with water (30 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
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CUSTOM
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Details
|
The tan liquid residue was purified by flash chromatography (DCM/MeOH, 98/2)
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)N(C)C)C=CC1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 185 mg | |
YIELD: CALCULATEDPERCENTYIELD | 54.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |